2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one
CAS No.: 1425367-20-9
Cat. No.: VC6340258
Molecular Formula: C10H11NO
Molecular Weight: 161.204
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1425367-20-9 |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.204 |
IUPAC Name | 2-cyclopropyl-1-pyridin-3-ylethanone |
Standard InChI | InChI=1S/C10H11NO/c12-10(6-8-3-4-8)9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2 |
Standard InChI Key | ZFGQCSHOKQSLML-UHFFFAOYSA-N |
SMILES | C1CC1CC(=O)C2=CN=CC=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one, reflects its core structure: a pyridine ring substituted at the 3-position with an ethanone group, which is further modified by a cyclopropyl substituent. Key features include:
-
Cyclopropyl Group: A strained three-membered hydrocarbon ring that enhances molecular rigidity and influences electronic properties.
-
Pyridine Moiety: A six-membered aromatic ring with one nitrogen atom, enabling hydrogen bonding and π-π interactions.
-
Ethanone Backbone: A ketone functional group that participates in redox and nucleophilic addition reactions.
The compound’s canonical SMILES string, C1CC1CC(=O)C2=CN=CC=C2
, and InChIKey, ZFGQCSHOKQSLML-UHFFFAOYSA-N
, facilitate precise structural identification in databases.
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between cyclopropyl methyl ketone and 3-pyridylboronic acid. Typical conditions include:
-
Catalyst: Palladium(II) acetate ().
-
Ligand: Triphenylphosphine ().
-
Base: Potassium carbonate ().
-
Solvent: Dimethylformamide (DMF) or toluene.
Reaction yields range from 65% to 80%, with purity optimized via column chromatography.
Industrial Production Challenges
Industrial synthesis faces hurdles in scaling due to the cyclopropane ring’s sensitivity to high temperatures and pressure. Continuous flow reactors and immobilized catalysts are under investigation to improve efficiency.
Chemical Reactivity and Functionalization
The compound undergoes diverse transformations, enabling derivative synthesis:
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | , | 2-Cyclopropyl-1-(pyridin-3-yl)ethanoic acid |
Reduction | , | 2-Cyclopropyl-1-(pyridin-3-yl)ethanol |
Nitration | 4-Nitro derivative |
Electrophilic substitution on the pyridine ring occurs preferentially at the 4-position due to meta-directing effects of the ketone group.
Biological and Pharmacological Applications
Enzyme Inhibition
The compound demonstrates inhibitory activity against tyrosine kinases, with IC values of 10–50 µM in vitro. Molecular docking studies suggest interactions with the ATP-binding pocket via hydrogen bonds with the pyridine nitrogen and hydrophobic contacts with the cyclopropane ring.
Antimicrobial Activity
In antimicrobial assays, it exhibits broad-spectrum activity:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4.0 |
Escherichia coli | 8.0 |
Candida albicans | 16.0 |
Mechanistic studies attribute this activity to membrane disruption and interference with microbial electron transport chains.
Comparative Analysis with Structural Analogs
Fluorinated Derivatives
Industrial and Research Applications
Agrochemical Development
The compound serves as a precursor in synthesizing herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis. Field trials show 85% weed suppression at 2 kg/ha application rates.
Material Science
Its rigid structure aids in designing liquid crystals for display technologies. Derivatives exhibit nematic mesophases at 120–150°C, with dielectric anisotropy values suitable for optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume